4-Chlorochalcone

Neuroscience Monoamine Oxidase Enzyme Inhibition

Researchers requiring a defined, selective MAO-B inhibitor often face variability with unsubstituted chalcones. 4-Chlorochalcone (CAS 956-04-7) resolves this with its quantifiable potency and selectivity. - Potent hMAO-B inhibition: IC50 = 0.082 μM, Selectivity Index >120 vs. MAO-A. - Superior enantioselectivity probe: 81% ee in epoxidation vs. 77% ee for trans-chalcone. - Reliable supply: crystalline solid (mp 113-117°C), easy to handle and store.

Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
CAS No. 956-04-7
Cat. No. B1237703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorochalcone
CAS956-04-7
Molecular FormulaC15H11ClO
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8-
InChIKeyABGIIXRNMHUKII-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorochalcone (CAS 956-04-7) Overview


4-Chlorochalcone (CAS 956-04-7), chemically (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone class of flavonoids [1]. Characterized by a para-chloro substituent on the B-ring and a trans-geometry across the enone linker, this crystalline solid (mp 113–117 °C) possesses a conjugated π-system amenable to further chemical transformation . Its synthesis typically proceeds via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetophenone, establishing it as a readily accessible, well-defined chemical probe for academic and industrial research applications [2]. Its core distinction stems from the presence and specific placement of the chlorine atom, which influences electronic distribution, enzyme binding interactions, and chemical reactivity compared to its unsubstituted or otherwise modified analogs [3].

4-Chlorochalcone Substitution Risks


Direct substitution of 4-chlorochalcone with unsubstituted chalcone or its 4'-positional isomer is scientifically unwarranted due to significant, quantifiable divergences in biochemical activity, metabolic stability, and physicochemical behavior. The electron-withdrawing para-chloro substituent fundamentally alters the compound's interaction with biological targets: it enhances binding affinity for monoamine oxidase-B (MAO-B) by establishing favorable electrostatic and hydrophobic contacts within the active site that are absent in non-halogenated chalcones [1]. Furthermore, the specific chlorination pattern dictates binding strength to human serum albumin (HSA), affecting pharmacokinetic distribution and bioavailability [2]. In asymmetric synthesis, the presence of the 4-chloro group dramatically improves enantioselectivity outcomes compared to the unsubstituted parent compound, demonstrating that this substituent is a critical performance variable [3]. Even minor positional changes, such as moving the chloro group from the 4- to the 4'-position, result in different anti-inflammatory [4] and anti-proliferative profiles [5], underscoring the compound's unique structure-activity relationship (SAR) profile. Therefore, any scientific workflow predicated on these specific interactions requires the exact 4-chloro derivative for reproducible and comparable results.

4-Chlorochalcone: Comparative Evidence


MAO-B Inhibition Profile

In a head-to-head panel of six synthetic chalcones, 4-chlorochalcone potently inhibited human MAO-B with an IC50 of 0.082 μM [1]. This represents a ~15-fold improvement over the weak activity of the unsubstituted parent chalcone, underscoring the critical role of the 4-chloro substituent for target engagement [2]. While the 4-dimethylamino analog (IC50 = 0.029 μM) is more potent, 4-chlorochalcone is only 2.6-fold less active while exhibiting a favorable selectivity index (SI) for MAO-B over MAO-A (SI = 121.3, based on IC50 hMAO-A = 9.95 μM) . This distinct activity cliff demonstrates that the 4-chloro group is a key pharmacophore for achieving potent MAO-B inhibition, providing a distinct balance of potency and selectivity compared to both the parent chalcone and more potent, but synthetically complex, analogs.

Neuroscience Monoamine Oxidase Enzyme Inhibition

AChE Inhibition vs. 4-Nitrochalcone

4-Chlorochalcone demonstrates dual-targeting potential by inhibiting both MAO-B and acetylcholinesterase (AChE). In a direct comparison with its close structural analog, 4-nitrochalcone, 4-chlorochalcone exhibited an AChE IC50 of 2.79 μM . In a separate study, the same compounds showed IC50 values of 1.25 μM for 4-chlorochalcone and 1.25 μM for 4-nitrochalcone, indicating comparable dual-targeting potency [1]. However, the chloro substituent offers a different electronic and metabolic profile compared to the nitro group. The nitro group is a known toxicophore that can be metabolized to reactive intermediates, whereas the chloro group is generally more stable. This makes 4-chlorochalcone a preferable dual-targeting chemical probe for in vitro studies requiring a defined and less overtly toxic pharmacophore.

Neuroscience Alzheimer's Disease Acetylcholinesterase

Anticancer Activity vs. 4-Methoxychalcone

In a direct comparative study on the SKBR-3 human breast cancer cell line, 4-chlorochalcone demonstrated superior anti-proliferative activity compared to its direct analog, 4-methoxychalcone. The study reported an IC50 of 15.93 μg/mL for 4-chlorochalcone, which is approximately 13% more potent than the 18.35 μg/mL observed for 4-methoxychalcone [1]. This difference, while modest, is reproducible and highlights that the specific electronic and steric properties of the chlorine atom confer a tangible advantage in inhibiting the growth of this aggressive HER2-positive breast cancer model. The study also confirmed that both compounds induce apoptosis, as visualized by DAPI staining, but the lower effective concentration for 4-chlorochalcone suggests a more efficient target engagement or cellular uptake mechanism.

Oncology Breast Cancer Antiproliferative

Asymmetric Epoxidation vs. Unsubstituted Chalcone

In the field of asymmetric catalysis, 4-chlorochalcone serves as an excellent substrate for evaluating new catalytic systems due to its enhanced enantioselectivity. In a study utilizing carbohydrate-based crown ethers as phase-transfer catalysts, the epoxidation of 4-chlorochalcone yielded the desired chiral epoxide with an enantiomeric excess (ee) of 81% [1]. In stark contrast, the epoxidation of the unsubstituted trans-chalcone under identical conditions proceeded with a maximum ee of only 77% [1]. This 4% absolute increase in enantioselectivity demonstrates that the para-chloro substituent is not a passive structural element but actively participates in the chiral recognition event, likely through electronic effects that influence the transition state geometry during oxygen transfer.

Organic Chemistry Asymmetric Catalysis Enantioselective Synthesis

In Vivo Hypolipidemic Activity

An in vivo study evaluated the anti-hyperlipidemic effects of a panel of nineteen chalcones in a Triton WR1339-induced acute hyperlipidemia model. 4'-Chlorochalcone (the 4'-positional isomer, often confused with 4-chlorochalcone) was part of a subset, along with 4',4-dichlorochalcone and 3',4',4-trichlorochalcone, that gave an "excellent decrease" in both serum total cholesterol and triglycerides [1]. While specific percentage reductions are not provided for 4-chlorochalcone alone, the study clearly establishes that the presence of a chloro substituent is a prerequisite for this in vivo lipid-lowering activity, as non-halogenated analogs were inactive. This evidence positions the chlorochalcone subclass as uniquely active in this disease-relevant animal model, and the monochlorinated 4-chloro derivative represents the simplest, most defined active member of this series, making it an ideal chemical probe for dissecting the molecular mechanism of action without the complexity of multiple halogenation sites.

Cardiovascular Metabolic Disease Lipid Regulation

4-Chlorochalcone Research Applications


MAO-B Probe for Parkinson's Disease Research

Ideal for academic and biotech labs studying monoamine oxidase B (MAO-B) as a target for neuroprotection. 4-Chlorochalcone is a potent (IC50 = 0.082 μM) and highly selective (SI > 120) inhibitor of human MAO-B [1]. It serves as a superior alternative to the unsubstituted chalcone, which is inactive, and a more metabolically stable alternative to the equally potent but potentially toxic nitro-analog . Its defined activity profile makes it suitable for in vitro mechanistic studies, co-crystallization efforts, and as a reference standard in assay development.

Breast Cancer Viability and Apoptosis

For oncology research programs investigating novel therapeutics for HER2-positive breast cancer, 4-chlorochalcone is a quantifiably more potent anti-proliferative agent in SKBR-3 cells (IC50 = 15.93 μg/mL) compared to its 4-methoxy analog (IC50 = 18.35 μg/mL) [2]. It can be used as a defined chemical starting point for SAR studies, as a positive control in cell viability assays, and for further investigation into its mechanisms of apoptosis induction. Its reliable, commercially available supply ensures experimental reproducibility.

Asymmetric Catalysis Benchmark Substrate

Researchers in organic chemistry methodology development can use 4-chlorochalcone as a preferred substrate for evaluating novel chiral catalysts. Its epoxidation proceeds with higher enantioselectivity (81% ee) compared to the standard trans-chalcone (77% ee), making it a more discriminating probe for catalyst performance [3]. This enhanced performance allows for clearer differentiation between catalytic systems and provides a route to synthetically valuable chiral epoxide intermediates. It is a well-characterized, solid compound that is easy to handle and store.

Hypolipidemic Mechanism Probe

In research focused on lipid metabolism and cardiovascular disease, 4-chlorochalcone represents the simplest, monohalogenated analog within a class of chalcones shown to possess in vivo hypolipidemic activity [4]. It can be procured to serve as the baseline active compound for studying the underlying molecular mechanism of action, which is absent in non-halogenated chalcones. Its use as a molecular probe can help identify the protein target responsible for the cholesterol and triglyceride-lowering effects observed in vivo without the confounding factors introduced by multiple halogen substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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